molecular formula C13H13NO3S2 B2371896 N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide CAS No. 2224314-77-4

N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide

Cat. No. B2371896
CAS RN: 2224314-77-4
M. Wt: 295.37
InChI Key: DOCVPIZEWAOXDL-UHFFFAOYSA-N
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Description

“N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide” is a complex organic compound. It contains a benzothiophene moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring. The compound also contains a sulfonyl group (-SO2-) and a propanamide group (-CONH2), which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiophene ring, the ethenylsulfonyl group, and the propanamide group. The benzothiophene ring is aromatic, which means it is particularly stable. The sulfonyl group is a strong electron-withdrawing group, which could impact the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The benzothiophene ring might undergo electrophilic aromatic substitution reactions. The sulfonyl group could potentially be reduced, and the propanamide group might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all impact its properties .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactions, investigating its physical and chemical properties, and testing its biological activity. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

N-(1-benzothiophen-7-yl)-3-ethenylsulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-2-19(16,17)9-7-12(15)14-11-5-3-4-10-6-8-18-13(10)11/h2-6,8H,1,7,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCVPIZEWAOXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=CC=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide

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